beta-D-Ribofuranoside,4-aminophenyl
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
148504-11-4 |
|---|---|
Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Synonyms |
.beta.-D-Ribofuranoside, 4-aminophenyl |
Origin of Product |
United States |
Contextualizing β D Ribofuranosides Within Glycoscience and Synthetic Organic Chemistry
Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. β-D-Ribofuranosides are a specific class of glycosides, which are molecules in which a sugar is bound to another functional group via a glycosidic bond. The sugar, in this case, is ribose in its five-membered ring form (a furanose) with a specific stereochemistry (β-D configuration). Ribose is a fundamental building block of life, forming the backbone of ribonucleic acid (RNA). The β-anomer designation refers to the stereochemical arrangement at the anomeric carbon (C1), the carbon that is part of the glycosidic bond.
In synthetic organic chemistry, the creation of glycosidic bonds is a significant challenge due to the multiple hydroxyl groups on the sugar moiety that require protection and deprotection, and the need to control the stereochemistry at the anomeric center. The synthesis of furanosides, like ribofuranosides, presents its own unique set of challenges compared to the more common six-membered pyranosides, as the furanose ring is generally less stable and more flexible.
Historical Perspective on Aryl Glycoside Research and the Significance of the 4 Aminophenyl Moiety
The synthesis of aryl glycosides, where the sugar is attached to an aromatic ring, has a rich history dating back to the early 20th century. The Koenigs-Knorr reaction, first reported in 1901, was a seminal discovery that allowed for the stereoselective synthesis of glycosides using glycosyl halides as donors. nih.gov This method, and subsequent variations, opened the door for chemists to create a wide variety of glycosidic structures, including those with aromatic aglycones (the non-sugar part).
The 4-aminophenyl group is a particularly significant moiety in the context of biochemical research. The primary amine group on the phenyl ring provides a versatile chemical handle for further modifications. For instance, it can be diazotized to create a reactive diazonium salt, which can then be used to couple the glycoside to proteins or solid supports. This has been a cornerstone of affinity chromatography, a technique that has been used since the mid-20th century to purify proteins and other biomolecules. unl.edunih.gov By immobilizing a sugar ligand on a solid matrix via the 4-aminophenyl group, researchers can selectively capture proteins that bind to that specific sugar.
Delimitation of Research Scope and Foundational Inquiries for β D Ribofuranoside, 4 Aminophenyl Investigations
Chemoenzymatic and Enzymatic Synthesis Routes
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid methodology is particularly useful for creating complex molecules like 4-aminophenyl β-D-ribofuranoside. For instance, a multi-step synthesis can involve a regioselective enzymatic reaction, such as the benzoylation of a primary hydroxyl group, followed by chemical steps to introduce the desired functional groups and achieve the final product. researchgate.netnih.gov One such approach resulted in a 61% yield of 4-nitrophenyl β-D-apiofuranoside, a chromogenic probe, after a five-reaction sequence. nih.gov Similarly, a chemoenzymatic process for producing 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside has been developed, which involves chemical synthesis of an anomeric mixture, followed by selective enzymatic hydrolysis of the unwanted β-anomer. mdpi.com
Glycosyltransferase-Mediated Coupling Reactions
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule, forming a glycosidic bond. nih.govnih.gov These enzymes exhibit high specificity for both the donor and acceptor substrates and can control the stereochemistry of the newly formed linkage, producing either inverting or retaining products. nih.gov The catalytic templates of glycosyltransferases ensure the accurate addition of sugars to specific locations on growing oligosaccharides. nih.gov While the direct synthesis of 4-aminophenyl β-D-ribofuranoside using a specific glycosyltransferase is not detailed in the provided results, the general principles of glycosyltransferase-mediated synthesis are well-established for creating a vast array of glycoconjugates. nih.govnih.gov These enzymes often utilize nucleotide-activated sugars as donors. nih.gov
Chemical Synthesis Methodologies
The creation of these complex molecules in the laboratory relies on a toolkit of well-established and innovative chemical reactions. These methodologies allow for the step-by-step assembly of the target compound from simpler starting materials.
O-Glycosidation Approaches for Aryl β-D-Ribofuranosides
The formation of the O-glycosidic bond between the ribofuranose sugar and the aromatic (aryl) group is a critical step in the synthesis of aryl β-D-ribofuranosides. A key challenge is to control the stereochemistry of this new bond, ensuring the formation of the desired β-anomer.
One common approach involves the reaction of an activated ribofuranose derivative with a phenolic compound. For instance, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can be reacted with p-nitrophenol in a process called glycosylation to produce 4-nitrophenyl-β-D-ribofuranoside. researchgate.net This reaction often requires a catalyst to proceed efficiently. The resulting nitro-substituted compound can then be chemically converted to the desired 4-aminophenyl derivative.
Various glycosylation methods have been developed, employing different "glycosyl donors" such as glycosyl bromides, fluorides, and trichloroacetimidates. rsc.org The choice of method depends on the specific substrates and the desired outcome. For example, the classical Koenigs-Knorr reaction utilizes glycosyl bromides with heavy metal salt promoters. rsc.org More modern methods might use phase-transfer catalysis for coupling glycosyl bromides with acidic nucleophiles like phenols. rsc.org The stereoselectivity of the glycosylation, meaning the preference for forming the β-isomer over the α-isomer, is influenced by various factors including the solvent, temperature, and the nature of the protecting groups on the sugar. rsc.org
A concise synthesis of 4-nitrophenyl-β-D-ribofuranoside has been reported using commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranoside and p-nitrophenol. researchgate.net This highlights an efficient glycosylation strategy for this key intermediate. researchgate.net
Table 1: O-Glycosidation Approaches
| Glycosyl Donor | Promoter/Catalyst | Key Features |
| Glycosyl Bromide | Silver or Mercury Salts (Koenigs-Knorr) | Classical method, requires stoichiometric heavy metal salts. rsc.org |
| Glycosyl Fluoride | AgClO₄/SnCl₂ | Stable donors, activated by specific promoters for efficient glycosylation. nih.gov |
| Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf) | Highly reactive donors, often providing good stereoselectivity. |
| 1-O-Acetyl-ribofuranose | Lewis Acids (e.g., SnCl₄) | Used in condensation reactions with protected ribonucleosides. nih.gov |
Conjugation Reactions for the Formation of Ribofuranoside-Heterocycle Hybrids (e.g., Purine (B94841) Nucleosides, Triazole Adducts)
The ribofuranoside scaffold can be attached to various heterocyclic rings to create hybrid molecules with potential biological activity. These conjugation reactions are essential for producing a wide range of nucleoside analogs.
Purine Nucleosides: The synthesis of purine nucleosides involves forming a bond between the anomeric carbon of the ribose sugar and a nitrogen atom of the purine base. One method involves the acid-catalyzed fusion of a protected ribofuranose derivative with a purine base. nih.gov Another approach is the enzymatic synthesis using nucleoside phosphorylases, which can catalyze the formation of purine (and pyrimidine) nucleosides. nih.gov The de novo purine nucleotide biosynthesis pathway is also a target for enhancing the antiviral effect of some nucleobase analogs. mdpi.com
Triazole Adducts: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for creating triazole-containing nucleoside analogs. mdpi.com This reaction involves the coupling of an azide-functionalized ribofuranoside with an alkyne-containing heterocycle, or vice versa, to form a stable 1,2,3-triazole ring that links the two components. mdpi.comorganic-chemistry.org This method is highly efficient and has been used to synthesize a variety of nucleoside analogues where the base is connected to the ribose through a triazole bridge. mdpi.com For instance, an azide (B81097) precursor like 2,3,5-tri-O-acetyl-β-D-ribofuranosyl azide can be reacted with various alkyne-containing pyrimidines to generate triazolyl nucleoside analogues. mdpi.com
These conjugation strategies significantly expand the diversity of accessible ribofuranoside derivatives, enabling the exploration of their structure-activity relationships for various applications.
Table 3: Conjugation Reactions for Ribofuranoside Hybrids
| Hybrid Type | Conjugation Reaction | Key Reagents/Catalysts |
| Purine Nucleosides | Acid-catalyzed fusion | Protected ribofuranose, purine base, acid catalyst. nih.gov |
| Triazole Adducts | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized riboside, alkyne-functionalized heterocycle, Copper(I) catalyst. mdpi.com |
Strategies for Analytical Enhancement and Detection
Chemical derivatization is a cornerstone for the robust analysis of polar molecules such as amino acids and glycosylamines by chromatographic and mass spectrometric methods. sigmaaldrich.comnih.gov The primary goal is to modify the analyte to be more volatile, less reactive, and possess improved chromatographic properties, typically by replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com
The primary amino group in 4-aminophenyl β-D-ribofuranoside serves as an ideal target for derivatization to enhance its chromatographic behavior, particularly in reverse-phase liquid chromatography (RPLC). Derivatization introduces hydrophobic tags, improving retention and peak shape. mdpi.com
Several reagents have been developed for the derivatization of amino groups. For instance, the AccQ·Tag™ derivatization kit, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is widely used for the analysis of amino acids and can be applied to aminophenyl glycosides. mdpi.comrsc.org The AQC tag imparts hydrophobicity and a fluorescent label, enabling sensitive detection by both UV and fluorescence detectors. mdpi.com The derivatization reaction is rapid and reproducible, making it suitable for high-throughput analysis. rsc.org
Other derivatization reagents for amino groups that enhance chromatographic analysis include:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives. This pre-column derivatization method is known for its simplicity and sensitivity. nih.gov
Dansyl Chloride: This reagent reacts with primary and secondary amines to produce stable, fluorescent sulfonamide adducts, which are well-suited for RPLC analysis. nih.gov
Heptafluorobutyric anhydride (B1165640) (HFBA): This acylation reagent is effective for derivatizing primary amines, increasing their volatility for gas chromatography (GC) analysis. nih.gov
The choice of derivatization tag depends on the analytical platform and the specific requirements of the study, such as sensitivity and the need for multiplexing.
Table 1: Comparison of Common Derivatization Reagents for Amino Groups
| Derivatization Reagent | Target Functional Group | Detection Method | Advantages |
| AccQ·Tag™ (AQC) | Primary and Secondary Amines | Fluorescence, UV, MS | Fast, sensitive, reproducible rsc.org |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Simple, sensitive nih.gov |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Stable derivatives nih.gov |
| Heptafluorobutyric anhydride (HFBA) | Primary Amines | GC-MS, GC-FID | Increases volatility for GC nih.gov |
Chemical tagging is instrumental in optimizing the detection of 4-aminophenyl β-D-ribofuranoside by mass spectrometry (MS), particularly in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization can significantly improve ionization efficiency and provide characteristic fragment ions for selective detection. nih.gov
For SFC-MS analysis, which is well-suited for the separation of complex mixtures, derivatization is often necessary for polar analytes. A study on the glycoform analysis of monoclonal antibodies demonstrated that peracetylation of N-glycans allowed for fast and sensitive analysis by SFC-MS, with a detection limit in the attomole range. biorxiv.org This approach could be adapted for 4-aminophenyl β-D-ribofuranoside, where acetylation of the hydroxyl and amino groups would increase its compatibility with the supercritical fluid mobile phase.
In LC-MS, derivatization can enhance the signal by introducing a pre-charged moiety or a group that is easily ionizable by electrospray ionization (ESI). Reagents like (5-N-succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) introduce a fixed positive charge, improving detection in positive-ion mode ESI-MS. mdpi.com The use of such tags can lead to a significant increase in sensitivity, enabling the detection of low-abundance species.
Furthermore, derivatization can aid in the structural identification of analytes. The fragmentation patterns of the derivatized molecule in tandem mass spectrometry (MS/MS) can provide valuable structural information. For example, AQC-derivatized amino acids produce a common fragment ion at m/z 171, which can be used for the selective screening of these compounds in complex mixtures. rsc.org
Isotopic labeling is a powerful technique for accurate quantification in mass spectrometry. nih.govrsc.org This strategy involves the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the analyte or a derivatization tag, creating a "heavy" version of the molecule that can be distinguished from the "light" (natural abundance) version by its mass. By mixing a known amount of the heavy-labeled compound as an internal standard with the sample, precise quantification can be achieved. nih.gov
For 4-aminophenyl β-D-ribofuranoside, several isotopic labeling strategies can be employed:
N-Glycosylamine-Mediated Isotope Labeling: This approach targets the primary amine group on the reducing end of released N-linked glycans for labeling. nih.gov Commercially available tandem mass tags (TMT) containing isotopic labels can be reacted with the amino group under mild conditions, achieving high derivatization efficiency. nih.gov This method offers experimental simplicity and preserves the integrity of the glycan. nih.gov
Methylamine Stable Isotope Labeling (MeSIL): This method involves the one-step labeling of carboxyl groups with light or heavy methylamine. rsc.org While 4-aminophenyl β-D-ribofuranoside lacks a carboxyl group, this principle can be adapted by using isotopically labeled reagents that target the amino or hydroxyl groups.
Stable Isotope-Coded Derivatization: This involves using a derivatization reagent that is available in both light and heavy isotopic forms. For example, 1-bromobutane (B133212) and its deuterated analog (1-bromobutane-d9) can be used to derivatize amino and hydroxyl groups, allowing for comparative analysis of samples. nih.govsigmaaldrich.com
These isotopic labeling methods, combined with high-resolution mass spectrometry, enable highly accurate and sensitive quantification, which is essential for detailed biochemical studies.
Table 2: Isotopic Labeling Strategies for Quantitative Mass Spectrometry
| Labeling Strategy | Target Moiety | Principle | Application Example |
| N-Glycosylamine-Mediated Labeling | Primary Amine | Reaction with isotopically labeled tags (e.g., TMT). | Quantitative analysis of N-linked glycans. nih.gov |
| Methylamine Stable Isotope Labeling (MeSIL) | Carboxyl Group | One-step labeling with light/heavy methylamine. | Quantitative analysis of N-glycopeptides. rsc.org |
| Stable Isotope-Coded Derivatization | Amino, Hydroxyl Groups | Derivatization with light and heavy isotopic forms of a reagent. | Comparative analysis of amino acids in human serum. nih.govsigmaaldrich.com |
Derivatization for Probing Biochemical Interactions
Beyond analytical enhancement, the chemical modification of 4-aminophenyl β-D-ribofuranoside is a powerful tool for investigating its interactions with biological macromolecules, particularly enzymes.
The synthesis of modified analogs of 4-aminophenyl β-D-ribofuranoside can provide valuable insights into the structural requirements for enzyme binding and catalysis. By systematically altering the structure of the glycoside, it is possible to map the key interactions between the substrate and the enzyme's active site.
For example, studies on N-glycoprotein linkage region analogs have shown that substitutions in the sugar moiety can significantly influence the conformation around the N-glycosidic bond. nih.gov The synthesis of uronic acid alkanamides and triazole derivatives as analogs of the GlcNAc-Asn linkage region has been used to understand the influence of the carboxylic group on the linkage region torsion and molecular packing. nih.gov A similar approach could be used for 4-aminophenyl β-D-ribofuranoside, where modifications to the ribose ring or the aminophenyl group could be used to probe the binding requirements of specific enzymes.
The design of these derivatives often involves creating non-hydrolyzable analogs to trap the enzyme-substrate complex for structural studies, or introducing subtle modifications to assess their impact on binding affinity and catalytic efficiency. This information is crucial for understanding the enzyme's mechanism and for the design of potent and selective inhibitors.
Chromogenic and fluorogenic substrates are invaluable tools for the detection and characterization of glycosidase activity. nih.govnih.gov These substrates are designed to be non-colored or non-fluorescent until they are enzymatically cleaved, at which point they release a chromophore or fluorophore, respectively. The resulting color or fluorescence can be easily measured, providing a sensitive and continuous assay for enzyme activity.
The design of such substrates based on 4-aminophenyl β-D-ribofuranoside would involve coupling the glycoside to a suitable reporter molecule.
Chromogenic Substrates: These substrates typically release a colored product upon hydrolysis. For example, monoglycoside derivatives of catechol or 2,3-dihydroxynaphthalene (B165439) have been developed as chromogenic substrates for bacterial glycosidases. nih.gov Upon enzymatic cleavage, the released diol can chelate with iron(III) ions to produce a colored complex. nih.gov A similar strategy could be employed by linking the 4-aminophenyl group of the ribofuranoside to a latent chromophore. A variety of chromogenic substrates are commercially available, such as those that produce red, pink, or green precipitates upon enzymatic hydrolysis. helierscientific.com
Fluorogenic Substrates: These substrates offer higher sensitivity than their chromogenic counterparts. A common strategy is to glycosylate the hydroxyl group of a fluorophore, which quenches its fluorescence. Enzymatic cleavage restores the fluorescence. Coumarin derivatives, for example, are often used as fluorophores in these probes. nih.gov The development of fluorogenic probes based on aggregation-induced emission (AIE) offers a platform for sensing the activity of diverse glycosidases with excellent sensitivity and selectivity. nih.gov
The evaluation of these substrates involves determining their kinetic parameters (Km and Vmax) with the target glycosidase to assess their efficiency and selectivity. These tools are essential for glycosidase profiling in various biological contexts, from bacterial detection to disease diagnosis.
Stereoselective Derivatization in Chiral Metabolomics
Stereoselective derivatization is a critical strategy in chiral metabolomics for the analysis of enantiomers. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation and quantification can be challenging. Chiral derivatizing agents (CDAs) are chiral molecules that react with the target analyte to form diastereomers. wikipedia.org These resulting diastereomeric pairs have distinct physicochemical properties, allowing for their separation and quantification using standard achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). wikipedia.orgspringernature.com This indirect approach is a cornerstone for determining the enantiomeric composition of chiral metabolites in complex biological samples. nih.gov
The primary amine group on the phenyl ring of 4-aminophenyl β-D-ribofuranoside provides a reactive site for derivatization with a variety of CDAs. These reagents are designed to react specifically with functional groups like amines under controlled conditions to yield a quantitative conversion to diastereomers without causing racemization. nih.gov The selection of a suitable CDA is crucial and often depends on the analytical technique being employed (e.g., HPLC with UV or fluorescence detection, or mass spectrometry) and the nature of the analyte.
Several classes of CDAs have been developed and are widely used for the stereoselective analysis of chiral primary amines in the field of metabolomics. nih.govnih.gov While direct experimental data on the derivatization of 4-aminophenyl β-D-ribofuranoside is not extensively documented in the reviewed literature, the principles of these reactions are well-established for compounds containing primary amino groups.
Key chiral derivatizing agents applicable to primary amines include:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is one of the most extensively used CDAs for the chiral resolution of amino acids and other primary amines. nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the analyte. nih.gov The resulting diastereomers can be effectively separated by RP-HPLC and detected by UV absorbance. springernature.comnih.gov
o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), to form fluorescent isoindole derivatives. researchgate.net This method is highly sensitive due to the fluorescent nature of the products. researchgate.net
1-(9-Fluorenyl)-ethyl Chloroformate (FLEC): FLEC reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives. nih.gov It has been successfully applied to the chiral separation of various amino acids. nih.gov
N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE): This reagent reacts with primary and secondary amines under basic conditions to yield diastereomeric derivatives suitable for LC-MS analysis. nih.gov
The general reaction conditions and characteristics of these derivatizing agents are summarized in the table below.
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Reaction Conditions | Detection Method | Reference |
| Marfey's Reagent (FDAA) | Primary Amines | Basic (e.g., TEA), 37-60°C | UV (340 nm) | nih.govnih.gov |
| OPA / Chiral Thiol (e.g., NAC, IBLC) | Primary Amines | Basic (e.g., borate (B1201080) buffer) | Fluorescence | nih.govresearchgate.net |
| FLEC | Primary and Secondary Amines | Basic (e.g., borate buffer) | Fluorescence | nih.gov |
| (S)-NIFE | Primary and Secondary Amines | Basic (e.g., TEA or borate buffer) | LC-MS | nih.gov |
| This table is based on general findings for the derivatization of primary amines and may be applicable to 4-aminophenyl β-D-ribofuranoside. |
The selection of the appropriate CDA and the optimization of reaction and chromatographic conditions are paramount for achieving accurate and reproducible quantification of the enantiomers of 4-aminophenyl β-D-ribofuranoside in metabolomic studies. The resulting diastereomers can be resolved on a standard C18 or biphenyl (B1667301) column, and their relative peak areas can be used to determine the enantiomeric excess (ee) of the original analyte. nih.gov
The following table outlines the typical analytical parameters for the separation of diastereomers formed from primary amines using different CDAs.
| CDA | Column Type | Mobile Phase | Detection | Key Findings | Reference |
| Marfey's Reagent | Reversed-Phase (C18) | Acetonitrile/Water with acid (e.g., TFA) | UV | Good resolution for many D/L amino acid pairs. | nih.gov |
| OPA/IBLC | Reversed-Phase | Acetonitrile/Aqueous buffer | Fluorescence | High sensitivity, suitable for trace analysis. | nih.gov |
| FLEC | Biphenyl or C18 | Acetonitrile/Aqueous buffer | Fluorescence | Limited resolution on some columns. | nih.gov |
| This table presents general research findings for the analysis of chiral primary amines and serves as a guide for the potential analysis of derivatized 4-aminophenyl β-D-ribofuranoside. |
Enzymological and Mechanistic Studies Involving 4 Aminophenyl β D Ribofuranoside Derivatives
Kinetic Characterization of Enzymes Interacting with β-D-Ribofuranoside, 4-aminophenyl Analogs
The study of how enzymes interact with analogs of 4-aminophenyl β-D-ribofuranoside is crucial for understanding their function and for the development of targeted inhibitors. Kinetic analyses provide a quantitative measure of these interactions.
Inhibition Studies and Substrate Specificity of Glycosidase Enzymes
N-substituted analogs of p-aminobenzoic acid (pABA), a structural component related to 4-aminophenyl β-D-ribofuranoside, have been synthesized and evaluated as inhibitors of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) synthase. unl.edunih.gov This enzyme is critical in the biosynthesis of methanopterin (B14432417). unl.edunih.gov The inhibitory activity of these analogs reveals important characteristics of the enzyme's active site. For instance, comparisons of inhibition constants (Ki) among different N-substituted derivatives suggest the presence of a large hydrophobic pocket near the amino group binding site within RFA-P synthase. unl.edunih.gov
Kinetic studies have identified potent inhibitors of RFA-P synthase. nih.govresearchgate.net For example, certain N-substituted pABA analogs exhibit Ki values as low as 7.5 µM. nih.govresearchgate.net The inhibition is competitive with respect to pABA, as supplying pABA to cultures can alleviate the inhibitory effects, indicating that the inhibitors and the natural substrate compete for the same binding site on the enzyme. nih.gov This specificity is noteworthy because in most pABA-dependent reactions, the amino group acts as the nucleophile, whereas in the RFA-P synthase reaction, it is a ring carbon that serves as the nucleophile. nih.gov
The table below presents the inhibition constants (Ki) for various pABA analogs against RFA-P synthase.
Table 1: Inhibition of RFA-P Synthase by p-Aminobenzoic Acid (pABA) Analogs
| Inhibitor (pABA Analog) | Ki (µM) |
|---|---|
| 4-(Isopropylamino)benzoic acid | Not Specified Competitive |
Data sourced from multiple studies investigating RFA-P synthase inhibition. nih.govnih.govresearchgate.net
Investigation of Catalytic Cycles and Transition State Analog Formation
Detailed kinetic analyses of RFA-P synthase from the methanogen Methanocaldococcus jannaschii have elucidated its catalytic mechanism. nih.govresearchgate.net Steady-state initial velocity and product inhibition studies have revealed an ordered Bi-Ter mechanism. nih.govresearchgate.net This sequential mechanism involves the binding of the first substrate, 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), followed by the binding of the second substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net After the catalytic reaction, the products are released in a specific order: first carbon dioxide (CO₂), then 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P), and finally inorganic pyrophosphate (PPi). nih.govresearchgate.net
The reaction is proposed to proceed through the formation of an oxonium ion at the C-1 position of PRPP, which then undergoes an electrophilic aromatic substitution at the carboxylated carbon of pABA. nih.gov Subsequent decarboxylation of the resulting cyclohexadienimine intermediate leads to the formation of the C-riboside product, β-RFA-P. nih.gov The enzyme facilitates this reaction without the need for cofactors like pyridoxal (B1214274) phosphate. unl.edunih.gov
Table 2: Kinetic Parameters for RFA-P Synthase from M. jannaschii
| Parameter | Value |
|---|---|
| Km for pABA | 0.15 mM |
| Km for PRPP | 1.50 mM |
| Vmax | 375 nmol/min/mg |
These parameters describe the enzyme's affinity for its substrates and its catalytic turnover rate. nih.govresearchgate.net
Biological Roles and Metabolic Intermediacy
Beyond their use as tools for studying enzyme kinetics, derivatives of 4-aminophenyl β-D-ribofuranoside are integral intermediates in vital microbial metabolic pathways.
Involvement in Essential Microbial Cofactor Biosynthetic Pathways (e.g., Methanopterin Pathway)
The compound 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P) is a key intermediate in the biosynthesis of methanopterin. unl.edunih.govnih.gov Methanopterin is a C₁-carrier cofactor essential for methanogenesis in archaea, analogous to tetrahydrofolate in bacteria and eukaryotes. nih.govnih.gov The synthesis of β-RFA-P is the first committed step in this pathway and is catalyzed by RFA-P synthase. unl.edunih.govnih.gov This enzyme condenses pABA and PRPP to form β-RFA-P, CO₂, and PPi. unl.edunih.govnih.gov
Given the critical role of methanopterin in the survival and energy metabolism of methanogens, RFA-P synthase represents a prime target for the development of specific inhibitors. unl.edunih.govunl.edu By targeting this enzyme, it is possible to arrest methanopterin biosynthesis, thereby halting methanogenesis and the growth of methanogenic microbes. unl.edunih.gov This has potential applications in reducing methane (B114726) emissions from ruminant animals. unl.edu
Contribution to Natural Product C-Nucleoside Biogenesis
The reaction catalyzed by RFA-P synthase is a notable example of C-nucleoside biogenesis. unl.edunih.govnih.gov Unlike the vast majority of phosphoribosyltransferases that form N-glycosidic bonds (linking the ribose sugar to a nitrogen atom), RFA-P synthase uniquely catalyzes the formation of a C-glycosidic bond, creating a C-riboside where the ribose is attached to a carbon atom of the aminobenzene ring. unl.edunih.govnih.gov This occurs through a decarboxylative condensation reaction. nih.gov The formation of this C-C bond is a distinctive feature that sets this enzyme and its product apart in the landscape of nucleotide and cofactor biosynthesis.
Computational and Theoretical Approaches in the Study of 4 Aminophenyl β D Ribofuranoside
Molecular Modeling of Enzyme-Substrate and Enzyme-Inhibitor Complexes
Molecular modeling is a cornerstone of computational biology, enabling detailed visualization and analysis of the interactions between a small molecule (ligand) and its macromolecular target, typically an enzyme. For 4-aminophenyl β-D-ribofuranoside, this approach is critical for understanding its role as a substrate or potential inhibitor.
A key enzyme relevant to this compound is 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (RFA-P) synthase. nih.gov This enzyme catalyzes the formation of a phosphorylated derivative of 4-aminophenyl β-D-ribofuranoside, a crucial step in the biosynthesis of methanopterin (B14432417) in certain microorganisms like Methanococcus jannaschii. nih.gov Molecular docking and molecular dynamics (MD) simulations are primary tools used to model the interaction between 4-aminophenyl β-D-ribofuranoside and the active site of RFA-P synthase.
Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the enzyme to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket and scoring them based on a force field that estimates the binding affinity. For 4-aminophenyl β-D-ribofuranoside, docking studies would identify key interactions, such as:
Hydrogen Bonds: The hydroxyl groups of the ribose moiety and the amino group on the phenyl ring can act as hydrogen bond donors and acceptors, forming connections with polar amino acid residues in the active site.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Hydrophobic Interactions: The carbon backbone of the ribose and phenyl rings can form van der Waals contacts with nonpolar residues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the enzyme-ligand complex over time. Starting from a docked pose, an MD simulation solves Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding mode, the flexibility of the complex, and the role of water molecules in mediating interactions. nih.gov These simulations can confirm if the initial docked pose is stable or if the ligand reorients to a more favorable conformation, providing a more accurate model of the binding. nih.gov
Table 1: Key Interactions in a Modeled RFA-P Synthase Complex This table is an illustrative example of data generated from molecular modeling studies.
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Significance |
|---|---|---|---|
| Hydrogen Bond | Ribose Hydroxyls (2'-OH, 3'-OH, 5'-OH) | Aspartate, Glutamate, Serine, Threonine | Orients the sugar and ensures specificity. |
| Hydrogen Bond | Aminophenyl Group (-NH2) | Aspartate, Glutamate, Backbone Carbonyls | Anchors the aminophenyl ring in the binding pocket. |
| π-π Stacking | Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan | Contributes to binding affinity and correct positioning. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms
While molecular modeling using classical force fields is excellent for studying binding and dynamics, it cannot describe the breaking and forming of chemical bonds. To study the catalytic mechanism of an enzyme like RFA-P synthase, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. nih.govrsc.org
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This small, critical part of the system includes the substrate (4-aminophenyl β-D-ribofuranoside) and the key amino acid residues directly involved in the chemical reaction (e.g., catalysis and bond cleavage). This region is treated with high-accuracy quantum mechanics, which can model electronic rearrangements. youtube.comnih.gov
The MM Region: The rest of the enzyme and the surrounding solvent are treated with classical molecular mechanics. This makes the calculation computationally tractable while still accounting for the structural and electrostatic influence of the broader protein environment. nih.gov
For the reaction catalyzed by RFA-P synthase, which involves the condensation of p-aminobenzoic acid and 5-phospho-α-D-ribosyl-1-pyrophosphate, a QM/MM approach would be invaluable. nih.gov It could be used to map the entire reaction pathway, identifying the structures of transition states and intermediates. This allows for the calculation of activation energy barriers, which determine the reaction rate. rsc.org Such simulations can elucidate how the enzyme stabilizes the transition state, a key feature of catalysis, and explain the unique formation of a C-riboside instead of a more common N-riboside. nih.govyoutube.com
In Silico Prediction of Derivatization Outcomes and Spectroscopic Signatures
Computational chemistry provides tools to predict the properties of molecules before they are synthesized. This is particularly useful for planning derivatization strategies for 4-aminophenyl β-D-ribofuranoside and for interpreting experimental spectroscopic data.
Prediction of Derivatization Outcomes: By computationally modeling potential reactions, chemists can predict the most likely products, assess the feasibility of a synthetic route, and understand the electronic factors governing reactivity. For instance, the amino group on the phenyl ring is a prime site for derivatization. Quantum mechanics calculations can determine the nucleophilicity of this group and predict how it might react with various electrophiles.
Prediction of Spectroscopic Signatures: Computational methods, particularly Density Functional Theory (DFT), can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. By calculating these properties for a proposed structure of 4-aminophenyl β-D-ribofuranoside or its derivatives, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the structure of a synthesized compound or to help assign peaks in a complex spectrum.
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for 4-Aminophenyl β-D-Ribofuranoside This table demonstrates the principle of using computational methods to aid in structure verification. Values are for illustrative purposes.
| Atom | Predicted 13C Chemical Shift (ppm) - DFT | Hypothetical Experimental 13C Shift (ppm) |
|---|---|---|
| C1' (Anomeric) | 108.5 | 109.1 |
| C4 (Phenyl, -NH2 attached) | 148.2 | 147.8 |
| C1 (Phenyl, -O attached) | 152.0 | 152.5 |
Structure-Activity Relationship (SAR) Studies through Computational Chemistry
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational chemistry accelerates SAR by allowing for the rapid in silico evaluation of many derivatives. researchgate.net
For 4-aminophenyl β-D-ribofuranoside acting as an inhibitor of a target enzyme, a computational SAR study would involve several steps:
Building a Library of Derivatives: A virtual library of compounds is created by systematically modifying the parent structure. Modifications could include changing substituents on the phenyl ring, altering the stereochemistry of the ribose hydroxyls, or replacing the amino group with other functional groups.
High-Throughput Docking: The entire virtual library is docked into the active site of the target enzyme. The docking scores provide a first-pass filter to identify which derivatives are likely to bind strongly. researchgate.net
Binding Free Energy Calculations: For the most promising candidates from docking, more rigorous methods like MD simulations coupled with free energy calculations (e.g., MM/PBSA or MM/GBSA) are used to obtain a more accurate estimate of the binding affinity.
Developing a QSAR Model: The results are used to build a Quantitative Structure-Activity Relationship (QSAR) model. This is a mathematical equation that correlates the structural properties (descriptors) of the molecules with their predicted biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent and selective compounds.
Emerging Research Frontiers for 4 Aminophenyl β D Ribofuranoside
Innovations in Stereoselective Synthesis
The synthesis of N-aryl glycosides, such as 4-aminophenyl β-D-ribofuranoside, presents unique challenges due to the lower nucleophilicity of aromatic amines compared to aliphatic amines or alcohols. walshmedicalmedia.com However, recent advancements in synthetic chemistry are providing novel and more efficient pathways to achieve stereoselective synthesis, ensuring the desired β-anomer is the predominant product.
One promising approach involves the use of novel catalytic systems. For instance, researchers have successfully employed a combination of bismuth nitrate (B79036) and indium bromide to catalyze the glycosylation of aromatic amines with glycal epoxides. walshmedicalmedia.comwalshmedicalmedia.com While this method has shown moderate yields, it is a significant step forward in overcoming the poor reactivity of aromatic amines. walshmedicalmedia.com The reaction mechanism involves the acid-catalyzed opening of the epoxide ring, which, while effective, can sometimes result in the formation of the minor α-isomer. walshmedicalmedia.com Further optimization of catalysts, reaction temperature, and protecting groups on the sugar moiety holds the potential to improve both yield and stereoselectivity. walshmedicalmedia.com
Chemoenzymatic synthesis is another innovative frontier. This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis. For example, a process could involve the chemical synthesis of an anomeric mixture of a related compound, followed by the use of a specific enzyme, such as a β-N-acetylhexosaminidase, to selectively hydrolyze the unwanted β-anomer, allowing for the purification of the desired α-anomer. mdpi.com A similar enzymatic approach could be adapted for the stereospecific synthesis or separation of 4-aminophenyl β-D-ribofuranoside. The use of enzymes like glycoside phosphorylases in reverse phosphorolysis also presents a potential route for stereocontrolled synthesis. nih.gov
These innovative synthetic strategies are crucial for producing high-purity 4-aminophenyl β-D-ribofuranoside, which is essential for its application in sensitive biological assays and for the development of novel therapeutics.
Advanced Analytical Applications in Complex Biological Matrices
The ability to accurately detect and quantify 4-aminophenyl β-D-ribofuranoside in complex biological matrices such as plasma, cells, and tissues is critical for understanding its metabolic fate and mechanism of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.gov
Developing a robust LC-MS/MS method for this compound would involve optimizing several parameters. Chromatographic separation would likely be achieved using a suitable column, such as an Intrada Amino Acid column, with a gradient elution program. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance specificity and sensitivity. nih.gov This involves selecting specific precursor-to-product ion transitions for 4-aminophenyl β-D-ribofuranoside and a corresponding stable-isotope labeled internal standard.
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Shimadzu Prominence UFLC | nih.gov |
| Mass Spectrometer | AB Sciex 4000 QTRAP | nih.gov |
| Column | Intrada Amino Acid (50 x 3 mm, 3 µm) | nih.gov |
| Mobile Phase A | 100 mM Ammonium Formate in Water | nih.gov |
| Mobile Phase B | Acetonitrile:Water:Formic Acid (95:5:0.3, v:v:v) | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| MRM Transition (Analyte) | To be determined experimentally | |
| MRM Transition (IS) | To be determined experimentally |
The validation of such an analytical method would include assessing linearity, sensitivity, accuracy, precision, recovery, matrix effects, and stability to ensure reliable and reproducible results. nih.gov This powerful analytical tool would enable researchers to conduct detailed pharmacokinetic and metabolic studies of 4-aminophenyl β-D-ribofuranoside.
Exploitation of Biochemical Pathway Intermediates
The structural similarity of 4-aminophenyl β-D-ribofuranoside to endogenous nucleosides, such as nicotinamide (B372718) riboside (NR), suggests its potential to be recognized and processed by cellular enzymes, making it a valuable probe for studying biochemical pathways. nih.govnih.gov The metabolism of NR to nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical cellular process, and understanding the enzymes and transporters involved is of great interest. nih.govnih.gov
Recent research has revealed that the metabolic pathways of orally and intravenously administered NR and nicotinamide mononucleotide (NMN) involve enterohepatic circulation and are significantly influenced by gut microbiota. nih.govu-toyama.ac.jp These precursors can be metabolized to nicotinic acid (NA) by gut bacteria, which is then utilized for NAD+ synthesis in the liver. nih.govu-toyama.ac.jp
By analogy, 4-aminophenyl β-D-ribofuranoside could serve as a probe to investigate these and other metabolic pathways. By tracking the fate of this synthetic nucleoside, researchers could identify novel enzymes, transporters, and metabolic routes. The use of isotopically labeled versions of 4-aminophenyl β-D-ribofuranoside would be particularly powerful in these studies, allowing for unambiguous determination of its metabolic conversions. nih.gov
| Potential Metabolic Conversion | Enzymes Potentially Involved | Significance | Reference |
|---|---|---|---|
| Phosphorylation to a mononucleotide | Riboside kinases (e.g., NRK1/2) | Investigating the substrate specificity of kinases. | nih.gov |
| Glycosidic bond cleavage | Purine (B94841) nucleoside phosphorylase (PNP) | Assessing stability and identifying potential salvage pathways. | rsc.org |
| Modification by gut microbiota | Bacterial hydrolases, deaminases, etc. | Understanding the role of the gut microbiome in xenobiotic metabolism. | nih.govu-toyama.ac.jp |
| Enterohepatic circulation | Biliary excretion and reabsorption | Elucidating the systemic distribution and metabolism. | nih.govu-toyama.ac.jp |
Integration with Systems Biology and Synthetic Biology Frameworks
The fields of systems biology and synthetic biology offer exciting opportunities for the application of novel chemical compounds like 4-aminophenyl β-D-ribofuranoside. nih.govresearchgate.netnih.govnih.govpatsnap.com Synthetic biology, in particular, focuses on the design and construction of new biological parts, devices, and systems. nih.govresearchgate.netnih.govnih.govpatsnap.com
One potential application is in the development of synthetic gene circuits. nih.govresearchgate.netnih.gov These circuits are engineered genetic networks that can be designed to sense specific molecules and respond in a programmed manner, such as by producing a reporter protein. nih.govucsd.edu 4-Aminophenyl β-D-ribofuranoside or a derivative could be designed to act as an input signal for such a circuit. This would require the engineering of a sensor protein, such as a transcription factor, that specifically recognizes and binds to the compound, thereby activating or repressing gene expression. nih.gov
The development of such a biosensor would follow the design-build-test-learn cycle common in synthetic biology. nih.gov This iterative process involves the computational design of the genetic circuit, its assembly from standardized DNA parts, and its testing in a suitable host organism, such as E. coli or yeast. patsnap.com
| Module | Component | Function | Reference |
|---|---|---|---|
| Sensor | Engineered allosteric transcription factor | Binds to 4-aminophenyl β-D-ribofuranoside, leading to a conformational change. | nih.gov |
| Processor | Synthetic promoter with operator site for the engineered transcription factor | Controls the transcription of the output gene in response to the sensor's state. | nih.gov |
| Actuator | Reporter gene (e.g., GFP, luciferase) | Produces a measurable output signal (fluorescence, luminescence) when the circuit is activated. | nih.gov |
The integration of 4-aminophenyl β-D-ribofuranoside into these advanced biological frameworks could lead to the development of novel diagnostic tools, environmental sensors, and platforms for high-throughput screening of drug candidates.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-aminophenyl β-D-ribofuranoside derivatives, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, ribose derivatives are acetylated using acetic anhydride with catalytic acid (e.g., H₂SO₄), followed by selective deprotection . Purification employs recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, RP-HPLC). Purity validation requires ¹H/¹³C NMR (to confirm glycosidic bond stereochemistry) and HPLC-UV (≥95% purity threshold). Elemental analysis ensures stoichiometric consistency .
Q. How can researchers characterize the structural and electronic properties of 4-aminophenyl β-D-ribofuranoside?
- Methodology :
- Spectroscopy : NMR (e.g., DEPT-135 for carbon hybridization) and FT-IR (C-O-C glycosidic bonds at ~1,100 cm⁻¹).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation.
- Computational Modeling : Density Functional Theory (DFT) to predict electronic transitions (e.g., HOMO-LUMO gaps) .
Q. What analytical techniques are suitable for quantifying 4-aminophenyl β-D-ribofuranoside in complex mixtures?
- Methodology :
- HPLC : Use C18 columns with mobile phases like methanol/sodium acetate buffer (pH 4.6) for ionizable amines .
- TLC-MS Coupling : Primuline-impregnated silica plates enable direct MS analysis of sulfonic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of 4-aminophenyl β-D-ribofuranoside under green chemistry principles?
- Methodology :
- Catalysis : Replace traditional acids with immobilized enzymes (e.g., lipases) to reduce waste.
- Solvent Selection : Use cyclopentyl methyl ether (CPME) or ethanol for lower toxicity.
- Process Monitoring : In-situ FT-IR tracks reaction progress .
Q. What advanced chromatographic-MS coupling techniques resolve structural ambiguities in 4-aminophenyl glycoside derivatives?
- Methodology : AMD-FDIC-MS (Automated Multiple Development-Flame Ionization Detection-MS) integrates TLC separation with API-MS. This detects oligomeric impurities (e.g., benzothiazole sulfonic acid isomers at m/z 453.9 or 321.0) and validates synthetic routes .
Q. How do electronic properties of 4-aminophenyl β-D-ribofuranoside influence its application in photovoltaic materials?
- Methodology :
- UV-Vis-NIR Spectroscopy : Assess absorption bands (e.g., π→π* transitions in copolymers).
- Electrochemical Analysis : Cyclic voltammetry determines HOMO/LUMO levels. For example, Raj et al. reported a copolymer with 4-aminophenyl groups achieving a 0.92 V open-circuit voltage in photovoltaics .
Q. What strategies mitigate data contradictions in pharmacological activity studies of 4-aminophenyl glycosides?
- Methodology :
- Network Pharmacology : Combine HPLC-based compound screening (e.g., OB ≥40%) with target prediction tools (DrugBank).
- Dose-Response Validation : Use 3D cell cultures to minimize false positives from 2D assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of 4-aminophenyl β-D-ribofuranoside analogs?
- Methodology :
- Systematic Replication : Compare reaction conditions (e.g., catalyst load, temperature) across studies.
- DoE (Design of Experiments) : Apply factorial design to identify critical variables (e.g., anhydride stoichiometry vs. solvent polarity ).
Applications in Polymer Science
Q. What role does 4-aminophenyl β-D-ribofuranoside play in synthesizing thermally stable polyamides?
- Methodology :
- Polycondensation : React with aromatic dicarboxylic acid chlorides (e.g., terephthaloyl chloride) under Schlenk conditions.
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures (Td > 400°C for applications in aerospace) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
